molecular formula C15H17NO2 B341009 N-(2,6-diethylphenyl)furan-2-carboxamide

N-(2,6-diethylphenyl)furan-2-carboxamide

Cat. No.: B341009
M. Wt: 243.3 g/mol
InChI Key: SBWNVHBEJWNDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-Diethylphenyl)furan-2-carboxamide ( 356093-34-0) is a high-value chemical compound supplied for research purposes exclusively. This compound, with the molecular formula C 15 H 17 NO 2 and a molecular weight of 243.31 g/mol, belongs to a class of 5-aryl furan-2-carboxamides that have shown significant promise in pharmacological research . The core research value of this compound lies in its role as a potent and selective antagonist of the Sphingosine-1-phosphate receptor subtype 4 (S1P 4 ). Systematic structure-activity relationship (SAR) studies have demonstrated that a 2,6-disubstitution pattern on the phenyl ring with small alkyl groups, such as ethyl, is critical for achieving high potency in functional assays . Modulating the S1P 4 receptor presents a novel therapeutic strategy for conditions such as influenza virus infection, by helping to control immunopathological responses in the airways. Furthermore, S1P 4 is involved in the late stage of megakaryocyte differentiation, suggesting this compound could be a valuable tool for investigating pathways to modulate platelet production and address clinical conditions involving thrombocytosis . Our supplied compound is characterized to ensure structural integrity and comes with available synthetic routes for further derivative development . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.3 g/mol

IUPAC Name

N-(2,6-diethylphenyl)furan-2-carboxamide

InChI

InChI=1S/C15H17NO2/c1-3-11-7-5-8-12(4-2)14(11)16-15(17)13-9-6-10-18-13/h5-10H,3-4H2,1-2H3,(H,16,17)

InChI Key

SBWNVHBEJWNDCI-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CO2

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

5-(2-Chlorophenyl)-N-(2,6-diethylphenyl)furan-2-carboxamide

  • Structure : Differs from the parent compound by a chlorine substitution at the 2-position of the phenyl ring attached to the furan.
  • Molecular Weight : 353.842 g/mol (vs. unsubstituted variant, estimated ~319.4 g/mol without Cl).
  • No direct activity data are provided, but halogenation often improves bioavailability and target engagement in drug design .

N-(2-Nitrophenyl)furan-2-carboxamide

  • Structure: Features a nitro group (-NO₂) on the phenyl ring instead of diethyl substituents.
  • Key Findings: The nitro group induces significant non-planarity in the molecule, with a dihedral angle of 9.71° between the phenyl and furan rings due to intramolecular N–H⋯O interactions . Reduced planarity may decrease stacking interactions in crystalline phases or with biological targets compared to the diethylphenyl variant. The nitro group’s electron-withdrawing nature could reduce electron density on the furan ring, affecting reactivity or binding to electron-rich receptors .

N-(2,6-Diethylphenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide

  • Structure : Replaces the furan ring with a 3,4-dimethyl-2-oxoimidazolidine system.
  • Molecular Weight : 289.373 g/mol (C16H23N3O2 ), significantly lower than the furan-based analogs.
  • Functional Implications :
    • The imidazolidine ring introduces additional hydrogen-bonding sites (N–H and carbonyl groups) and steric bulk from methyl substituents.
    • This structural variation may enhance solubility in polar solvents or alter metabolic pathways compared to furan derivatives .

Comparative Data Table

Compound Name Core Ring System Substituents Molecular Weight (g/mol) Key Structural Features
N-(2,6-Diethylphenyl)furan-2-carboxamide Furan 2,6-Diethylphenyl ~319.4* High lipophilicity, planar amide linkage
5-(2-Chlorophenyl)-N-(2,6-diethylphenyl)furan-2-carboxamide Furan 2,6-Diethylphenyl + 2-Cl-phenyl 353.842 Enhanced electronic effects from Cl
N-(2-Nitrophenyl)furan-2-carboxamide Furan 2-Nitrophenyl ~248.2* Non-planar structure, intramolecular H-bonds
N-(2,6-Diethylphenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide Imidazolidine 2,6-Diethylphenyl + 3,4-dimethyl 289.373 Additional H-bond donors, steric hindrance

*Estimated based on molecular formulas where explicit data are unavailable.

Preparation Methods

Reaction Conditions and Procedure

  • Substrates : Furan-2-carboxylic acid (1.0 equiv) and 2,6-diethylaniline (1.0 equiv).

  • Catalysts : DMAP (0.1 equiv), Boc₂O (2.0 equiv), and cesium fluoride (CsF, 0.2 equiv).

  • Solvent : Acetonitrile (CH₃CN) under reflux (100°C, 10 h).

  • Workup : Purification via flash chromatography (petroleum ether/EtOAc, 10:1) yields the product as a white solid.

Key Data

ParameterValueSource
Yield81–93%
Reaction Time10 h
Purity (HPLC)>98%

Mechanistic Insight : Boc₂O activates the carboxylic acid to form a mixed carbonate intermediate, which undergoes nucleophilic attack by the amine. CsF facilitates deprotonation, enhancing reaction efficiency.

Schotten-Baumann Reaction Using Furan-2-Carbonyl Chloride

Classical acylation via the Schotten-Baumann reaction provides a high-yielding route, particularly suitable for scale-up.

Synthetic Protocol

  • Acid Chloride Preparation : Furan-2-carboxylic acid reacts with thionyl chloride (SOCl₂) in toluene at 80°C for 3 h.

  • Coupling : 2,6-Diethylaniline (1.2 equiv) is added to furan-2-carbonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N, 2.0 equiv) at 0–5°C.

  • Isolation : Precipitation with ice-cold water followed by recrystallization (n-hexane/EtOAc) yields the product.

Performance Metrics

ParameterValueSource
Yield85–90%
Reaction Time3 h (chloride) + 2 h
Purity99% (by ¹H NMR)

Advantages : Avoids moisture-sensitive catalysts, making it practical for industrial applications.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated methods enable modular synthesis, particularly when functionalizing preformed furan intermediates.

Methodology

  • Substrates : 2-Iodofuran and 2,6-diethylaniline.

  • Catalyst System : Palladium acetate (Pd(OAc)₂, 0.05 equiv), triethylamine (3.0 equiv).

  • Solvent : Dimethylformamide (DMF) at 100°C for 6 h.

  • Outcome : The coupling proceeds via a Buchwald-Hartwig amination pathway, yielding N-(2,6-diethylphenyl)furan-2-carboxamide.

Optimization Data

ParameterValueSource
Yield75–80%
Turnover Frequency12 h⁻¹
Selectivity>95%

Limitations : Requires stringent anhydrous conditions and exhibits sensitivity to oxygen.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yields.

Protocol

  • Reactants : Furan-2-carboxylic acid, 2,6-diethylaniline.

  • Reagents : HATU (1.1 equiv), DIPEA (2.0 equiv).

  • Conditions : Microwave irradiation (150°C, 300 W, 20 min).

  • Purification : Automated flash chromatography.

Efficiency Metrics

ParameterValueSource
Yield88%
Energy Consumption30% lower vs conventional

Comparative Analysis of Methods

MethodYield (%)Time (h)Cost (Relative)Scalability
Transamidation81–9310ModerateHigh
Schotten-Baumann85–905LowIndustrial
Palladium-Catalyzed75–806HighLimited
Microwave880.33HighLab-scale

Key Trends :

  • Transamidation balances yield and scalability but requires expensive Boc₂O.

  • Schotten-Baumann is cost-effective but generates stoichiometric waste.

  • Microwave methods excel in speed but lack industrial infrastructure .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,6-diethylphenyl)furan-2-carboxamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via a multi-step reaction starting with furan-2-carbonyl chloride and 2,6-diethylaniline. Refluxing in acetonitrile under controlled conditions (e.g., 3 hours at 80°C) promotes amide bond formation. Purification via reverse-phase HPLC (e.g., using a Newcrom R1 column with acetonitrile/water gradients) ensures ≥95% purity .
  • Key Considerations : Monitor reaction progress using FT-IR to confirm N-H amide bond formation (peak ~3310 cm⁻¹) and TLC for intermediate validation .

Q. How is the molecular structure of This compound validated experimentally?

  • Techniques :

  • X-ray crystallography resolves planar amide conformations and dihedral angles between aromatic rings (e.g., furan and phenyl groups) .
  • NMR spectroscopy confirms substituent positions: ¹H NMR detects ethyl groups (δ ~1.2 ppm, triplet) and furan protons (δ ~6.5–7.5 ppm) .
  • Mass spectrometry verifies molecular weight (e.g., [M+H]+ at m/z 354.84) .

Q. What solubility and formulation strategies enhance bioavailability for in vitro studies?

  • Approach : The compound exhibits moderate solubility in DMSO and water, suggesting formulations using co-solvents (e.g., PEG-400) or cyclodextrin complexes. Solubility assays under physiological pH (6.8–7.4) are critical for cell-based studies .

Advanced Research Questions

Q. How can molecular docking elucidate the biological targets of This compound?

  • Protocol : Perform docking simulations (e.g., AutoDock Vina) against enzymes like cytochrome P450 or microbial efflux pumps. Prioritize targets based on structural analogs (e.g., CYM 50358’s interaction with cancer-related kinases) .
  • Validation : Compare binding energies (ΔG) with known inhibitors and validate via competitive enzyme assays .

Q. What structural modifications improve the compound’s activity against drug-resistant pathogens?

  • Strategy : Introduce electron-withdrawing groups (e.g., Cl) at the furan 5-position to enhance microbial membrane penetration. Compare with analogs like 5-(2-Chlorophenyl)-N-(2,6-diethylphenyl)furan-2-carboxamide (CAS 853314-70-2), which shows increased potency .
  • Analysis : Assess minimum inhibitory concentrations (MICs) against S. aureus and C. albicans using broth microdilution assays .

Q. How do environmental conditions (pH, temperature) affect the compound’s stability?

  • Experimental Design : Conduct accelerated stability studies (ICH guidelines) at 25°C/60% RH and 40°C/75% RH. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed amide bonds) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

  • Solution : Employ UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) for high sensitivity. Calibrate using spiked samples to detect impurities at ≤0.1% .

Experimental Design and Data Analysis

Q. How to design dose-response studies for evaluating anticancer activity?

  • Framework : Use the NCI-60 cell line panel for broad-spectrum screening. Calculate IC₅₀ values via MTT assays, normalized to controls. Apply Hill slope models to assess efficacy gradients .

Q. What statistical methods address discrepancies in biological replicate data?

  • Recommendation : Apply ANOVA with post-hoc Tukey tests to identify outliers. Use principal component analysis (PCA) to isolate variables (e.g., batch effects) influencing activity .

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